molecular formula C32H32N6O10 B2796627 Homo-PROTAC cereblon degrader 1

Homo-PROTAC cereblon degrader 1

Cat. No.: B2796627
M. Wt: 660.6 g/mol
InChI Key: OXIPFLHBDVDLDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Homo-PROTAC Cereblon Degrader 1 is a highly potent and efficient degrader of the protein cereblon. This compound is designed to selectively degrade cereblon with minimal effects on other proteins such as IKZF1 and IKZF3 . It is used primarily in research settings to study the biological processes involving cereblon and its associated pathways.

Scientific Research Applications

Homo-PROTAC Cereblon Degrader 1 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe to study the degradation of cereblon and its effects on cellular processes.

    Biology: Helps in understanding the role of cereblon in various biological pathways and its interactions with other proteins.

    Medicine: Investigated for its potential therapeutic applications in diseases where cereblon plays a critical role, such as multiple myeloma.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting cereblon.

Mechanism of Action

Target of Action

The primary target of Homo-PROTAC Cereblon Degrader 1 is Cereblon (CRBN) . CRBN is a substrate receptor of the E3 ubiquitin ligase complex . It plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within the cell . The compound has minimal effects on IKZF1 and IKZF3 .

Mode of Action

This compound is a proteolysis-targeting chimera (PROTAC) . PROTACs are heterobifunctional molecules that consist of two ligands joined by a linker . One ligand recruits and binds a protein of interest (POI), in this case, CRBN, while the other recruits and binds an E3 ubiquitin ligase . Simultaneous binding of the POI and ligase by the PROTAC induces ubiquitylation of the POI and its subsequent degradation by the ubiquitin–proteasome system (UPS) . This catalytic-type mechanism of action distinguishes PROTACs from classical inhibitors .

Biochemical Pathways

The action of this compound affects the ubiquitin-proteasome system (UPS) . The UPS is a major pathway for protein degradation in cells . By inducing the degradation of CRBN, the compound can modulate the levels of proteins that are regulated by CRBN, thus affecting the associated biochemical pathways .

Pharmacokinetics

As a protac, it is expected to have unique pharmacokinetic properties compared to traditional small molecule inhibitors . Therefore, they can have a prolonged effect even at low concentrations .

Result of Action

This compound leads to the degradation of CRBN . This can have various molecular and cellular effects depending on the role of CRBN in a particular cell type . For example, it has been shown to prevent pomalidomide-induced degradation of IKZF1 and IKZF3, and antagonize the effects of pomalidomide on multiple myeloma cells .

Safety and Hazards

Homo-PROTAC cereblon degrader 1 is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Biochemical Analysis

Biochemical Properties

Homo-PROTAC Cereblon Degrader 1 plays a significant role in biochemical reactions. It interacts with the Cereblon protein, leading to its degradation . The nature of these interactions is highly specific and efficient .

Cellular Effects

This compound has various effects on different types of cells. It influences cell function by degrading the Cereblon protein . This degradation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with the Cereblon protein . This binding leads to the ubiquitination and proteasomal degradation of Cereblon , thereby influencing gene expression .

Temporal Effects in Laboratory Settings

Over time, this compound continues to degrade the Cereblon protein . Information on the product’s stability, degradation, and long-term effects on cellular function is currently limited.

Metabolic Pathways

This compound is involved in the metabolic pathway that leads to the degradation of the Cereblon protein . The specific enzymes or cofactors it interacts with are not mentioned in the available literature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Homo-PROTAC Cereblon Degrader 1 involves multiple steps, including the formation of a linker that connects two ligands: one that binds to cereblon and another that recruits an E3 ubiquitin ligase . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Homo-PROTAC Cereblon Degrader 1 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups .

Comparison with Similar Compounds

Uniqueness: Homo-PROTAC Cereblon Degrader 1 is unique due to its high potency and selectivity for cereblon, with minimal off-target effects on other proteins such as IKZF1 and IKZF3 . This makes it an invaluable tool for studying cereblon-dependent processes and developing targeted therapies.

Properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N6O10/c39-23-9-7-21(27(41)35-23)37-29(43)17-3-1-5-19(25(17)31(37)45)33-11-13-47-15-16-48-14-12-34-20-6-2-4-18-26(20)32(46)38(30(18)44)22-8-10-24(40)36-28(22)42/h1-6,21-22,33-34H,7-16H2,(H,35,39,41)(H,36,40,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIPFLHBDVDLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N6O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.